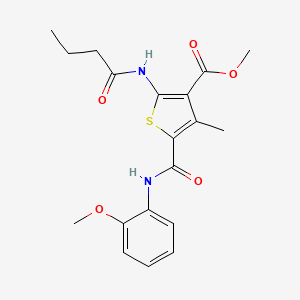
Methyl 2-butyramido-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-butyramido-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-butyramido-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step organic synthesis techniques. The key steps typically include the formation of the thiophene ring, the introduction of the butyramido group, and the attachment of the methoxyphenyl carbamoyl moiety. This complex synthetic pathway highlights the compound's intricate structure and potential for diverse biological applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. In one study, a related compound demonstrated lethal concentrations (LC50) significantly lower than existing treatments, indicating a higher potency against resistant cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | LC50 (nM) | Reference |
|---|---|---|---|
| Compound A (related structure) | U87 (Glioblastoma) | 200 | |
| Compound B (related structure) | BE (Neuroblastoma) | 18.9 | |
| Methyl 2-butyramido... | TBD | TBD | TBD |
Case Studies
- Anticancer Efficacy : In vitro studies on compounds with similar structures have shown that they can significantly inhibit cell growth in cancer models. For example, a study on a related benzimidazole derivative reported that it could reduce cell viability in glioblastoma cells by over 90% at optimal concentrations when combined with radiation therapy . This suggests that methyl 2-butyramido... may have similar synergistic effects.
- Resistance Mechanisms : Research indicates that certain derivatives can overcome drug resistance in cancer treatment by targeting multiple pathways involved in cell survival and proliferation. This characteristic is crucial for developing effective therapies against resistant tumors .
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-(butanoylamino)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-5-8-14(22)21-18-15(19(24)26-4)11(2)16(27-18)17(23)20-12-9-6-7-10-13(12)25-3/h6-7,9-10H,5,8H2,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
APOOPYZEVHKODL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OC)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















